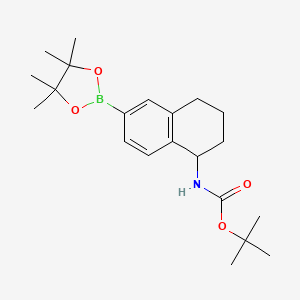

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Description

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a boronic ester derivative widely employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its structure combines a tetrahydronaphthalene core with a boronate ester and a tert-butyl carbamate group, making it a versatile intermediate for constructing complex aromatic systems in pharmaceuticals and materials science.

The compound is synthesized via Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) facilitates the coupling of a halogenated precursor with bis(pinacolato)diboron (B₂(pin)₂) in the presence of potassium acetate (KOAc) . This method is standard for introducing boronate esters into aromatic systems, enabling subsequent cross-coupling steps .

Properties

Molecular Formula |

C21H32BNO4 |

|---|---|

Molecular Weight |

373.3 g/mol |

IUPAC Name |

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |

InChI |

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-17-10-8-9-14-13-15(11-12-16(14)17)22-26-20(4,5)21(6,7)27-22/h11-13,17H,8-10H2,1-7H3,(H,23,24) |

InChI Key |

FCTXOXJRJPQRPX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCC3)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The precursor is typically a tert-butyl carbamate-protected tetrahydronaphthalen-1-yl derivative . This can be prepared by carbamoylation of the corresponding amine with tert-butyl chloroformate or Boc anhydride under basic conditions.

Introduction of the Boronate Ester Group

The key step is the borylation of the aromatic or partially saturated ring at the 6-position. This is commonly achieved by transition-metal-catalyzed borylation , often using iridium or palladium catalysts with bis(pinacolato)diboron (B2pin2) as the boron source.

A typical catalytic system involves:

- Catalyst: Iridium complex such as [Ir(cod)(OMe)]2 or Pd(dppf)Cl2

- Ligand: Bipyridine or phosphine ligands

- Boron reagent: Bis(pinacolato)diboron (B2pin2)

- Base: Potassium acetate or similar mild base

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Temperature: 80–100 °C

- Time: Several hours (typically 12–24 h)

The reaction proceeds via C–H activation or halide substitution if a halogenated precursor is used (e.g., 6-bromo or 6-chloro derivative).

Alternative Route: Halide Precursor and Miyaura Borylation

- If the 6-position is pre-functionalized with a halogen (Br or Cl), the Miyaura borylation is employed:

- Reagents: Pd catalyst (e.g., Pd(dppf)Cl2), B2pin2, base (KOAc)

- Conditions: Heating in solvent like dioxane under inert atmosphere

- This method provides high regioselectivity and yields.

Purification

- After reaction completion, the mixture is quenched with water or aqueous acid.

- Extraction with organic solvents (ethyl acetate or dichloromethane).

- Drying over anhydrous sodium sulfate.

- Purification by silica gel column chromatography using dichloromethane/methanol or hexane/ethyl acetate mixtures.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | tert-butyl chloroformate, base (e.g., triethylamine), DCM, 0 °C to RT | 80–90 | Standard Boc protection |

| Borylation (C–H activation) | [Ir(cod)(OMe)]2, bipyridine, B2pin2, KOAc, dioxane, 90 °C, 16 h | 60–75 | Direct borylation of tetrahydronaphthalene ring |

| Miyaura borylation (from 6-bromo precursor) | Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 80 °C, 12 h | 70–85 | High regioselectivity and yield |

| Purification | Silica gel chromatography, DCM/MeOH or Hex/EtOAc | — | Isolated as off-white solid |

Research Findings and Optimization

The choice of catalyst and ligand significantly affects the yield and regioselectivity of the borylation step. Iridium catalysts with bipyridine ligands favor direct C–H borylation, while palladium catalysts are preferred for halide substrates.

Reaction temperature and time are optimized to balance conversion and minimize side reactions such as deborylation or overborylation.

The tert-butyl carbamate protecting group is stable under borylation conditions, allowing for selective functionalization without deprotection.

Use of inert atmosphere (nitrogen or argon) is critical to prevent oxidation of boronate esters.

The pinacol boronate ester is chosen for its stability and ease of handling compared to other boron species.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

*Yields extrapolated from analogous boronic esters in .

Mechanism : The boronic ester undergoes transmetalation with Pd(0) to form an arylpalladium intermediate, which reacts with electrophiles to generate coupled products .

Carbamate Hydrolysis

The tert-butyl carbamate (Boc) group is cleavable under acidic or basic conditions, releasing the amine functionality:

| Conditions | Reagents | Notes |

|---|---|---|

| Acidic hydrolysis | HCl (4M in dioxane), TFA | Room temperature, 1–4 hours |

| Basic hydrolysis | NaOH/MeOH, reflux | Limited utility due to boronate stability concerns |

Post-hydrolysis, the free amine can undergo further functionalization (e.g., alkylation, acylation).

Boronate Transesterification

The pinacol boronate group exchanges with diols under mild conditions, enabling downstream applications:

| Conditions | Diols Used | Application |

|---|---|---|

| Methanol/water, pH 7–8 | Ethylene glycol, catechol | Tuning solubility or reactivity for assays |

This reaction is critical for modifying the boronate’s steric and electronic properties .

Oxidation and Protodeboronation

The boronate group is susceptible to oxidation or protodeboronation under specific conditions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | H₂O₂, NaOH | Boronic acid formation (limited stability) |

| Protodeboronation | AcOH, H₂O, Δ | Aromatic C–H bond regeneration |

Oxidation is typically avoided due to the boronic acid’s instability, but it can serve as an intermediate in multistep syntheses .

Stability and Handling

This compound’s reactivity profile highlights its utility in cross-coupling, functional group interconversion, and targeted synthesis. Data from patents and analogs suggest broad applicability in pharmaceuticals and materials science, though direct studies on this specific derivative remain limited .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure featuring a tert-butyl group and a dioxaborolane moiety. The molecular formula is , with a molecular weight of approximately 435.18 g/mol. The presence of the dioxaborolane group enhances its reactivity and solubility in organic solvents, making it suitable for various chemical applications.

Pharmaceutical Applications

Drug Development:

The compound's structure suggests potential utility in drug development, particularly in designing new pharmaceutical agents. The dioxaborolane moiety is known for its ability to form stable complexes with biological targets, which can enhance the efficacy of drug candidates. Research has indicated that compounds containing boron can exhibit unique biological activities, including antitumor and antiviral effects.

Case Study:

A study focused on the synthesis of boron-containing compounds demonstrated their effectiveness as inhibitors in cancer cell lines. The incorporation of the dioxaborolane structure into drug candidates may enhance their selectivity and potency against specific cancer types .

Material Science

Polymer Chemistry:

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can serve as a building block in polymer synthesis. Its ability to undergo various chemical reactions allows for the creation of novel polymers with tailored properties for applications in coatings and adhesives.

Research Findings:

Recent studies have explored the use of boron-containing compounds in enhancing the mechanical properties of polymers. These compounds can improve thermal stability and resistance to degradation under environmental stressors .

Organic Synthesis

Reagent in Chemical Reactions:

This compound can act as a reagent in organic synthesis due to its reactive functional groups. It can facilitate cross-coupling reactions that are essential for constructing complex organic molecules.

Example Application:

In synthetic organic chemistry, tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has been utilized to create diverse derivatives through palladium-catalyzed coupling reactions. Such methodologies are crucial for developing new materials with specific functionalities .

Environmental Applications

Sustainable Chemistry:

The use of boron compounds in environmental chemistry is gaining traction due to their potential roles in pollutant degradation and remediation processes. The stability and reactivity of tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate may enable it to interact with environmental contaminants effectively.

Research Insights:

Studies have shown that boron-containing compounds can facilitate the degradation of persistent organic pollutants (POPs) through advanced oxidation processes. This application could lead to innovative strategies for environmental cleanup .

Mechanism of Action

The mechanism by which tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety plays a crucial role in binding to these targets, facilitating various biochemical reactions. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate (): Features a linear alkyl chain (propyl) instead of a tetrahydronaphthalene core. The absence of an aromatic system limits its utility in aryl-aryl couplings but makes it suitable for alkylation reactions.

(R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate (): Incorporates a phenylpropyl group with a stereocenter. The phenyl ring enhances conjugation, but the lack of a fused bicyclic system reduces steric complexity compared to the tetrahydronaphthalene derivative.

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate (): Contains an imidazole heterocycle, introducing nitrogen-based electronic effects. This structural variation expands its applicability in medicinal chemistry, particularly for targeting enzyme active sites.

Data Tables

Biological Activity

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a complex organic compound that incorporates both a boron-containing moiety and a tetrahydronaphthalene structure. Its unique composition suggests potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is , with a molecular weight of approximately 319.208 g/mol. The presence of the dioxaborolane group is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the boronic ester functionality. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate biological pathways by acting as enzyme inhibitors or activators.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds containing boron. The interaction of boron-containing compounds with cellular targets can disrupt critical signaling pathways in cancer cells. For instance:

- Inhibition of Protein Kinases : Research has indicated that certain boronic esters can inhibit protein kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, boron-containing compounds may enhance therapeutic efficacy through synergistic mechanisms .

Neuroprotective Effects

The structure of tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate suggests potential neuroprotective properties due to its ability to cross the blood-brain barrier. Preliminary studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress and excitotoxicity .

Study 1: Anticancer Activity Assessment

A study conducted on a series of boron-containing carbamates demonstrated significant anticancer activity against various cancer cell lines. The compound was tested in vitro against breast cancer cell lines (MCF-7) and showed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The results indicated that the compound effectively inhibited cell growth at higher concentrations .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate resulted in a significant reduction in neuronal loss compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment .

Q & A

Q. How to design analogs of this compound for studying boron-mediated bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.